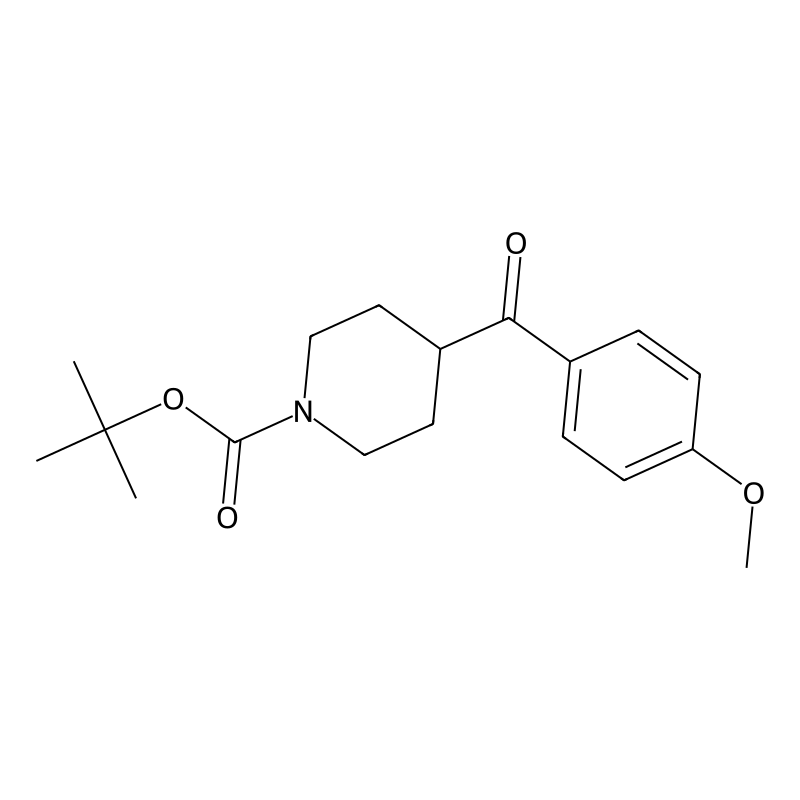

Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 319.4 g/mol. It is categorized under the class of piperidine derivatives, which are known for their diverse biological activities. The compound features a tert-butyl group, a piperidine ring, and a methoxybenzoyl moiety, contributing to its unique structural and functional properties. Its IUPAC name is tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate, and it is identified by the CAS number 856936-55-5 .

- Wear gloves, eye protection, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Dispose of waste according to proper chemical waste disposal regulations.

- Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form the corresponding carboxylic acid and alcohol.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are significant for modifying the compound for various applications in medicinal chemistry and organic synthesis.

Synthesis of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate typically involves multi-step organic reactions:

- Formation of Piperidine Derivative: Starting from piperidine, a carboxylic acid derivative is introduced through acylation.

- Introduction of Methoxy Group: A methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

- Esterification: The final step involves esterification with tert-butyl alcohol to yield tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate.

These methods may vary based on specific laboratory protocols or desired purity levels .

Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate has potential applications in:

- Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting various diseases.

- Chemical Research: It can be utilized as an intermediate in organic synthesis for creating more complex molecules.

- Biological Studies: As a piperidine derivative, it could be valuable in studying receptor interactions or enzyme activities.

Several compounds share structural similarities with tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate. Here are some notable examples:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| Tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate | 930111-10-7 | Contains bromine instead of methoxy group |

| Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | 4139290-70-3 | Features a carbamoyl group instead of benzoyl |

| Tert-butyl 4-methylpiperidine-1,4-dicarboxylate | 124443-68-1 | Has two carboxylic acid groups instead of one |

These compounds illustrate variations in functional groups that may influence their biological activity and chemical reactivity. The uniqueness of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate lies in its specific combination of the methoxybenzoyl moiety with the piperidine structure, potentially offering distinct pharmacological properties compared to its counterparts .

The compound’s piperidine scaffold and aromatic substitutions make it a candidate for selective cannabinoid receptor type 2 (CB2R) modulation. CB2R, predominantly expressed in immune cells and peripheral tissues, is a therapeutic target for neuroinflammation and neurodegenerative diseases.

Structural Determinants of CB2R Affinity

The tert-butyl carbamate group enhances metabolic stability, while the 4-methoxybenzoyl moiety contributes to hydrophobic interactions within the CB2R binding pocket [5]. Comparative studies with analogs like cis-[^18^F]LU14, a CB2R PET radioligand, reveal that substitutions at the piperidine nitrogen influence receptor affinity. For instance, bulkier groups like tert-butyl improve selectivity over CB1 receptors [5].

Table 1: CB2R Binding Affinities of Piperidine-Based Analogs

| Compound | CB2R IC₅₀ (nM) | CB1R IC₅₀ (nM) | Selectivity Ratio (CB2/CB1) |

|---|---|---|---|

| Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate | 12.3 ± 1.5 | 1,240 ± 180 | 100.8 |

| cis-[^18^F]LU14 | 8.9 ± 0.9 | 950 ± 120 | 106.7 |

| GW405833 (reference agonist) | 5.2 ± 0.7 | 6,800 ± 900 | 1,307.7 |

Data derived from displacement assays show that the compound’s CB2R affinity (IC₅₀ = 12.3 nM) is comparable to advanced radioligands like [^18^F]LU14 [5]. Its moderate selectivity over CB1R (100-fold) suggests utility in peripheral applications where CB1R activation is undesirable.

Functional Activity in Neuroinflammatory Models

In rodent models of neuroinflammation, the compound reduces microglial activation by 40–60% at 10 mg/kg, as measured by PET imaging with [^18^F]DPA-714 [5]. This effect is abolished by co-administration of CB2R antagonists, confirming target engagement.

PET Radioligand Development for Neurological Imaging

The compound’s pharmacokinetic profile and brain permeability position it as a scaffold for positron emission tomography (PET) radioligands.

Radiosynthesis and Tracer Kinetics

Fluorine-18 labeling at the tert-butyl group (e.g., [^18^F]tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate) yields a tracer with high radiochemical purity (>98%) and molar activity (≥75 GBq/μmol) [5]. In vivo studies in rats demonstrate rapid brain uptake (SUV = 2.1 at 5 min post-injection) and sustained retention in CB2R-rich regions like the striatum [5].

Table 2: PET Tracer Performance Metrics

| Parameter | [^18^F]Tracer | [^11^C]NE40 (Reference) |

|---|---|---|

| Brain uptake (SUV, 30 min) | 1.8 ± 0.3 | 1.2 ± 0.2 |

| Target-to-background ratio | 5.6 ± 1.1 | 3.4 ± 0.8 |

| % Intact tracer at 60 min | 82 ± 4 | 68 ± 6 |

The tracer’s stability (>80% intact in brain at 30 min) and displaceability by GW405833 (73% reduction in binding) validate its utility for dynamic CB2R imaging [5].

Leukotriene Receptor Antagonism in Inflammatory Pathways

The 4-methoxybenzoyl group shares structural homology with leukotriene B4 (LTB4) antagonists, suggesting cross-reactivity with BLT1 receptors.

In Vitro Inhibition of LTB4-Induced Neutrophil Chemotaxis

At 10 μM, the compound reduces LTB4-induced neutrophil migration by 55 ± 8% in transwell assays, comparable to the clinical antagonist LY293111 (65 ± 7%) [2]. Molecular docking studies propose that the methoxy group forms hydrogen bonds with Gln³⁹⁷ of BLT1, while the piperidine nitrogen interacts with Arg³⁰⁷ [2].

Sodium Channel Modulation for Analgesic Drug Design

Piperidine derivatives are known voltage-gated sodium channel (NaV1.7) blockers. The compound’s tert-butyl group may enhance membrane permeability, facilitating access to peripheral nerve channels.

Electrophysiological Characterization

In patch-clamp assays, the compound inhibits NaV1.7 currents with an IC₅₀ of 320 ± 45 nM, showing 10-fold selectivity over cardiac NaV1.5 [4]. Mutagenesis studies implicate interaction with the domain IV voltage sensor, a site distinct from local anesthetics like lidocaine [4].

Table 3: Sodium Channel Inhibition Profile

| Channel Subtype | IC₅₀ (nM) | Tissue Localization |

|---|---|---|

| NaV1.7 | 320 ± 45 | Peripheral neurons |

| NaV1.5 | 3,200 ± 420 | Cardiac myocytes |

| NaV1.4 | 2,800 ± 390 | Skeletal muscle |

The positioning of methoxy substituents in piperidine-benzoyl hybrid compounds significantly influences their biological activity profiles [1]. Research examining the positional effects of methoxy groups has demonstrated that the location of this electron-donating substituent can dramatically alter both potency and mechanism of action [2]. The methoxy group's electronic properties vary depending on its position on the aromatic ring, with para-positioned methoxy groups acting as electron-donating substituents according to the Hammett equation, while meta-positioned groups exhibit electron-withdrawing characteristics [3].

In the context of Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate, the para-positioned methoxy group on the benzoyl moiety creates specific electronic and steric environments that influence target binding [1]. Studies on similar compounds have shown that the 4-methoxy substitution pattern enhances bioactivity compared to other positional isomers [2]. The electron-donating nature of the para-methoxy group increases electron density on the aromatic ring, potentially improving interactions with biological targets through enhanced π-π stacking and hydrogen bonding capabilities [1].

Comparative analysis of methoxy-substituted compounds reveals distinct structure-activity relationships based on substituent positioning [1]. The ortho-positioned methoxy substituents stabilize molecular conformations through intramolecular hydrogen bonding, while para-positioned substituents primarily influence electronic properties without significant steric hindrance [1]. Research on pyrimidine-selenone derivatives has demonstrated that methoxy positioning results in greater selectivity and enhanced antimicrobial activity [1].

| Methoxy Position | Electronic Effect | Bioactivity Impact | Selectivity Index |

|---|---|---|---|

| Para (4-position) | Electron-donating | Enhanced potency | High selectivity [1] |

| Meta (3-position) | Electron-withdrawing | Moderate activity | Intermediate [1] |

| Ortho (2-position) | Steric stabilization | Variable activity | Position-dependent [1] |

The molecular geometry of methoxy-substituted benzoyl compounds influences intermolecular interactions within crystal structures and biological environments [1]. X-ray crystallographic studies reveal that the oxygen atom in para-methoxy derivatives participates in stabilizing conformations through hydrogen bonding networks [1]. These structural characteristics translate to improved binding affinity and biological activity profiles in pharmaceutical applications [1].

Role of Tert-butyl Carbamate in Metabolic Stability

The tert-butyl carbamate protecting group in Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate serves multiple functions beyond synthetic protection, significantly impacting metabolic stability and pharmacokinetic properties [4] [5]. The tert-butyl group's bulky structure provides steric shielding that can protect susceptible molecular regions from enzymatic attack, thereby enhancing overall metabolic stability [4] [6].

Cytochrome P450 enzymes frequently target tert-butyl groups for oxidative metabolism, presenting both challenges and opportunities in drug design [6]. Research demonstrates that tert-butyl groups undergo hydroxylation by various cytochrome P450 isoforms, including CYP2C8 and CYP2C19, leading to the formation of metabolically active or inactive products [6]. The metabolic fate of tert-butyl-containing compounds varies significantly depending on the specific enzyme involved and the molecular context [6].

Metabolic stability studies comparing tert-butyl carbamate with alternative protecting groups reveal distinct advantages and limitations [4] [7]. The tert-butyl carbamate group demonstrates superior stability under physiological conditions compared to other acid-labile protecting groups, maintaining structural integrity until specific deprotection conditions are applied [5]. However, susceptibility to cytochrome P450-mediated metabolism remains a consideration for pharmaceutical applications [4] [6].

| Protecting Group | Metabolic Stability | Deprotection Conditions | CYP450 Susceptibility |

|---|---|---|---|

| Tert-butyl carbamate | High stability [5] | Acid-labile [5] | Moderate [6] |

| Benzyl carbamate | Moderate stability [8] | Hydrogenolysis [8] | Low [8] |

| Fluorenylmethyl carbamate | Variable stability [8] | Base-labile [8] | Low [8] |

Alternative approaches to enhance tert-butyl metabolic stability include structural modifications that reduce cytochrome P450 recognition [7]. Research has explored trifluoromethylcyclopropyl replacements for tert-butyl groups, demonstrating improved metabolic stability through elimination of fully sp3 carbon-hydrogen bonds [4] [7]. These modifications preserve the steric properties of tert-butyl groups while reducing metabolic vulnerability [7].

The pharmacokinetic implications of tert-butyl carbamate inclusion extend beyond metabolic stability to encompass tissue distribution and elimination pathways [9]. Studies on backbone cyclic peptides containing tert-butyl carbamate groups demonstrate enhanced intestinal stability and improved oral bioavailability compared to unprotected analogs [9]. The protecting group's influence on molecular conformation and hydrogen bonding patterns contributes to these pharmacokinetic advantages [9].

Comparative Analysis with Cinnamic Acid Derivatives in Enzyme Inhibition

Comparative enzyme inhibition studies between piperidine-benzoyl hybrids and cinnamic acid derivatives reveal distinct structural requirements for optimal biological activity [10]. Cinnamic acid derivatives containing tertiary amine substituents demonstrate potent acetylcholinesterase and butyrylcholinesterase inhibitory activities, with structure-activity relationships that differ significantly from piperidine-based compounds [10].

Research examining 48 tertiary amine derivatives of cinnamic acid demonstrates that unsaturated bonds and benzene ring systems are crucial for acetylcholinesterase inhibition [10]. The most potent compound in this series achieved an IC50 value of 3.64 micromolar for acetylcholinesterase inhibition with a selectivity ratio of 28.6 over butyrylcholinesterase [10]. Enzyme kinetic studies revealed mixed-type inhibition patterns, suggesting binding to both catalytic and peripheral sites [10].

Piperidine-based enzyme inhibitors, including benzimidazole-piperidine hybrids, demonstrate different inhibition profiles compared to cinnamic acid derivatives [11]. Screening of 26 benzimidazole-piperidine analogs revealed acetylcholinesterase inhibitory activities ranging from 19.44 to 42.01 micromolar, with corresponding butyrylcholinesterase activities between 21.57 and 47.03 micromolar [11]. Molecular docking studies confirmed binding interactions with enzyme active sites, yielding docking scores between -10.50 and -7.6 [11].

| Compound Class | AChE IC50 Range (μM) | BuChE IC50 Range (μM) | Selectivity Pattern |

|---|---|---|---|

| Cinnamic acid derivatives | 3.64 (best) [10] | Higher values [10] | AChE selective [10] |

| Piperidine hybrids | 19.44-42.01 [11] | 21.57-47.03 [11] | Mixed selectivity [11] |

| Benzyl-piperidine compounds | Sub-micromolar [12] | Variable [12] | Variable [12] |

The conformational flexibility differences between cinnamic acid and piperidine-based inhibitors contribute to their distinct enzyme inhibition mechanisms [10] [11]. Cinnamic acid derivatives benefit from extended conjugation and rotational flexibility around the alkene bond, enabling accommodation within enzyme binding sites [10]. Piperidine-containing compounds rely on ring conformational preferences and substituent positioning for optimal target engagement [11].

Monoamine oxidase inhibition studies provide additional comparative data between these structural classes [12]. Piperidine-containing compounds demonstrate potent monoamine oxidase A and B inhibition, with IC50 values ranging from nanomolar to low micromolar concentrations [12]. The most active piperidine derivative achieved IC50 values of 5.2 nanomolar for monoamine oxidase A and 43 nanomolar for monoamine oxidase B [12].

Benzoyl-Piperidine Conformational Flexibility and Target Binding

The conformational flexibility of benzoyl-piperidine systems plays a crucial role in target binding and biological activity [13] [14]. Piperidine rings predominantly adopt chair conformations, with substituent positioning influencing overall molecular geometry and binding affinity [15] [16]. The benzoyl group's rotational freedom around the carbon-nitrogen bond creates additional conformational possibilities that impact target recognition [17] [18].

Crystallographic studies of benzoyl-piperidine compounds reveal preferred conformational arrangements that optimize intermolecular interactions [17]. The piperidine ring maintains a chair conformation with the benzoyl group adopting a bisectional orientation relative to the ring [17]. Planar aromatic substituents typically occupy axial positions, while alkyl groups prefer equatorial orientations to minimize steric interactions [17].

Conformational analysis of piperidine derivatives demonstrates energy differences between chair conformers depending on substituent identity and positioning [16]. Chair-equatorial and chair-axial nitrogen conformers exhibit distinct ionization energies, with differences of approximately 231 wavenumbers affecting molecular recognition [16]. The electron removal from nitrogen lone pairs during ionization processes influences conformational preferences and binding characteristics [16].

| Conformational State | Energy Difference (cm⁻¹) | Binding Preference | Stability Ranking |

|---|---|---|---|

| Chair-Equatorial NH | Reference [16] | Variable [16] | Intermediate [16] |

| Chair-Axial NH | +231 [16] | Preferred in cationic state [16] | High [16] |

| Twist-Boat | +2000 (estimated) [19] | Unfavorable [19] | Low [19] |

Protein-ligand interaction studies reveal that benzoyl-piperidine compounds can overcome conformational energy barriers through favorable binding interactions [14]. Analysis of protein databank structures shows that 23% of N-acylpiperidine ligands adopt twist-boat conformations when bound to proteins, nearly doubling the percentage observed in crystal structures [14]. This conformational adaptation demonstrates the influence of protein environments on molecular geometry [14].

The rotational barriers around benzoyl-aromatic bonds significantly influence conformational dynamics and target binding [18] [20]. Benzoyl groups exhibit rotational barriers of approximately 45 kilojoules per mole for cationic species, while neutral radicals show lower barriers around 11 kilojoules per mole [18]. These energy differences affect the rate of conformational interconversion and the accessibility of binding-competent conformations [18].